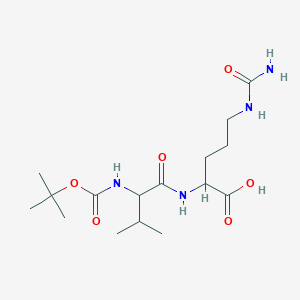

Boc-L-valyl-L-citrulline

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

5-(carbamoylamino)-2-[[3-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoyl]amino]pentanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H30N4O6/c1-9(2)11(20-15(25)26-16(3,4)5)12(21)19-10(13(22)23)7-6-8-18-14(17)24/h9-11H,6-8H2,1-5H3,(H,19,21)(H,20,25)(H,22,23)(H3,17,18,24) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZZLNUAVYYRBTOZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)NC(CCCNC(=O)N)C(=O)O)NC(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H30N4O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

374.43 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Core Mechanism of Boc-L-valyl-L-citrulline: A Technical Guide to its Function as a Protease-Cleavable Linker in Antibody-Drug Conjugates

For Immediate Release

This technical guide provides an in-depth analysis of the mechanism of action of Boc-L-valyl-L-citrulline, a critical component in the design of modern therapeutics, particularly within the field of antibody-drug conjugates (ADCs). This document is intended for researchers, scientists, and professionals in drug development seeking a detailed understanding of its function, from molecular interactions to its role in targeted drug delivery.

Executive Summary

This compound is a dipeptide derivative that primarily functions as a highly specific, protease-cleavable linker element in the architecture of antibody-drug conjugates. Its core mechanism is not one of enzymatic inhibition, but rather serving as a substrate for lysosomal proteases, most notably Cathepsin B. This specific cleavage event, which occurs preferentially within target tumor cells, triggers the release of a conjugated cytotoxic payload. The Val-Cit linker offers a crucial balance between plasma stability and efficient intracellular drug release, thereby enhancing the therapeutic window of ADCs. This guide will elucidate the molecular basis of this cleavage, the signaling pathways involved in ADC trafficking, and the experimental protocols used to validate its function.

Molecular Target and Mechanism of Action

The primary molecular target for the this compound linker is not an enzyme that it inhibits, but rather a protease that recognizes and cleaves it.

Target Enzyme: Cathepsin B

Cathepsin B is a lysosomal cysteine protease that is frequently overexpressed in various types of cancer cells. The Val-Cit dipeptide sequence has been optimized to be an effective substrate for Cathepsin B.[][2][] This enzyme recognizes the peptide bond between the valine and citrulline residues and catalyzes its hydrolysis.[][4]

Mechanism of Cleavage and Payload Release:

The mechanism of action is integral to the function of an ADC. The process can be summarized in the following steps:

-

Circulation and Targeting: The ADC, containing the Val-Cit linker, circulates stably in the bloodstream. Its antibody component targets and binds to a specific antigen on the surface of a cancer cell.[]

-

Internalization: Upon binding, the ADC-antigen complex is internalized by the cell, typically through endocytosis.

-

Lysosomal Trafficking: The internalized vesicle fuses with a lysosome.

-

Enzymatic Cleavage: Within the acidic and enzyme-rich environment of the lysosome, Cathepsin B and other related proteases cleave the Val-Cit linker.[][5]

-

Payload Release: The cleavage of the linker liberates the cytotoxic drug (payload), which can then diffuse out of the lysosome and exert its therapeutic effect, such as disrupting microtubule polymerization or causing DNA damage, ultimately leading to apoptosis of the cancer cell.[][6]

The Boc (tert-butyloxycarbonyl) group is a protecting group on the N-terminus of valine, used during chemical synthesis, and is not present in the final ADC construct. The core functionality lies within the valine-citrulline dipeptide itself.

Signaling and Processing Pathway

The efficacy of a Val-Cit-linked ADC is dependent on the cellular trafficking pathways that deliver it to the lysosome. The diagram below illustrates this process.

Quantitative Data Summary

While precise kinetic data for this compound cleavage can vary depending on the full linker-payload structure and assay conditions, the literature provides a comparative basis for its performance.

| Parameter | Description | Finding | Reference |

| Enzymatic Stability | Stability of the linker in the presence of the target enzyme. | The Val-Cit linker is efficiently cleaved by the lysosomal protease Cathepsin B. | [][4] |

| Serum Stability | Stability of the linker in human plasma to prevent premature drug release. | Exhibits high stability in human plasma, minimizing off-target toxicity. | [4] |

| Cleavage Rate | The rate at which the linker is hydrolyzed by its target enzyme. | In a comparative study, Val-Cit showed a slower, more controlled release (t½ = 240 min) compared to other dipeptides like Phe-Lys (t½ = 8 min), indicating a balance between release and stability. | [4] |

| Cellular Target | The primary location for the cleavage and drug release. | Cleavage occurs within the lysosomal compartments of target cells. | [] |

Experimental Protocols

Validating the mechanism of a Val-Cit linker involves confirming its stability and specific cleavage. Below is a representative protocol for an enzyme-based linker cleavage assay.

Objective: To determine the rate and specificity of Val-Cit linker cleavage in an ADC by Cathepsin B.

Materials:

-

Purified ADC containing the Val-Cit linker

-

Recombinant human Cathepsin B

-

Assay Buffer: 50 mM sodium acetate, 5 mM DTT, 2 mM EDTA, pH 5.5

-

Stop Solution: 10% Trifluoroacetic Acid (TFA)

-

High-Performance Liquid Chromatography (HPLC) system with a C18 column

-

Mass Spectrometer (for peak identification)

Methodology:

-

Enzyme Activation: Pre-incubate recombinant Cathepsin B in the assay buffer for 15 minutes at 37°C to ensure full enzymatic activity.

-

Reaction Initiation: Add the Val-Cit containing ADC to the activated Cathepsin B solution to a final concentration of 10 µM. The final enzyme concentration should be in the range of 50-100 nM.

-

Time-Course Sampling: Incubate the reaction mixture at 37°C. At various time points (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw an aliquot of the reaction mixture.

-

Reaction Quenching: Immediately quench the reaction in the aliquot by adding an equal volume of the stop solution (10% TFA).

-

Sample Analysis:

-

Analyze the quenched samples by reverse-phase HPLC to separate the intact ADC from the cleaved payload and other fragments.

-

Monitor the chromatogram at wavelengths relevant to both the antibody (280 nm) and the payload (payload-specific wavelength).

-

Quantify the peak areas corresponding to the intact ADC and the released payload over time.

-

-

Data Analysis: Plot the percentage of released payload against time. From this data, calculate the initial rate of cleavage and the half-life (t½) of the linker under these conditions. Mass spectrometry can be used to confirm the identity of the cleaved products.

The workflow for such an experiment is visualized below.

Conclusion

References

The Indirect Role of Boc-L-valyl-L-citrulline in Nitric Oxide Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide explores the hypothesized indirect role of N-α-(tert-Butoxycarbonyl)-L-valyl-L-citrulline (Boc-L-valyl-L-citrulline) in nitric oxide (NO) synthesis. While not a direct modulator of nitric oxide synthase (NOS), this dipeptide, a key component of cathepsin B-cleavable linkers in antibody-drug conjugates (ADCs), can be intracellularly processed to yield L-citrulline. The liberated L-citrulline can then enter the citrulline-NO cycle, serving as a precursor for L-arginine, the primary substrate for NOS. This document provides a detailed overview of the proposed mechanism, relevant signaling pathways, and comprehensive experimental protocols to investigate this indirect pathway.

Introduction

This compound is a well-established component of cleavable linkers used in the design of ADCs. The valine-citrulline (Val-Cit) moiety is specifically engineered for cleavage by cathepsin B, a lysosomal protease often upregulated in tumor cells. This targeted release mechanism for cytotoxic payloads has been extensively utilized in oncology. However, the metabolic fate of the linker components, specifically L-citrulline, and its potential downstream effects on cellular signaling, such as nitric oxide production, are less explored.

Nitric oxide is a critical signaling molecule involved in a myriad of physiological and pathological processes, including vasodilation, neurotransmission, and the immune response. In the context of cancer, NO has a dual role, capable of both promoting and inhibiting tumor growth depending on its concentration and the cellular microenvironment. Inducible nitric oxide synthase (iNOS) is frequently overexpressed in various cancers and is associated with tumor progression and metastasis.

This guide delineates a plausible indirect pathway by which this compound, following its intracellular cleavage, could contribute to the cellular pool of L-citrulline, thereby influencing NO synthesis.

Proposed Mechanism of Action

The proposed indirect role of this compound in nitric oxide synthesis is a multi-step process initiated by the cellular uptake and processing of an ADC containing the Val-Cit linker.

-

Internalization and Trafficking: An ADC bearing the this compound linker binds to its target antigen on the cell surface and is internalized via endocytosis. The ADC is then trafficked to the lysosome.

-

Cathepsin B-mediated Cleavage: Within the acidic environment of the lysosome, cathepsin B recognizes and cleaves the peptide bond between the valine and citrulline residues of the linker.

-

Release of L-Citrulline: This enzymatic cleavage liberates the cytotoxic payload and an L-citrulline-containing fragment into the cytoplasm.

-

Participation in the Citrulline-NO Cycle: The released L-citrulline is then available to participate in the citrulline-NO cycle. It is converted to L-arginine through the sequential action of two cytosolic enzymes: argininosuccinate synthetase (ASS) and argininosuccinate lyase (ASL).

-

Nitric Oxide Synthesis: The newly synthesized L-arginine serves as a substrate for nitric oxide synthase (NOS), which catalyzes its oxidation to produce nitric oxide and regenerate L-citrulline.

This recycling of L-citrulline to L-arginine can sustain NO production, particularly in cells where L-arginine may be limited.

Signaling Pathways and Experimental Workflows

Cathepsin B Cleavage of this compound and L-Citrulline Release

The Genesis of a Molecule: A Technical Guide to the Discovery and Research of Citrulline and Its Derivatives

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Citrulline, a non-proteinogenic amino acid once relegated to a mere intermediate in the urea cycle, has emerged as a molecule of significant interest across diverse fields of biomedical research. From its initial isolation from watermelon to its pivotal role in nitric oxide metabolism and its implication in autoimmune diseases, the journey of citrulline and its derivatives is a testament to the evolving landscape of scientific discovery. This technical guide provides an in-depth exploration of the history, synthesis, and therapeutic applications of citrulline derivatives, with a focus on quantitative data, experimental methodologies, and the intricate signaling pathways they modulate.

A Historical Odyssey: The Discovery of Citrulline

The story of citrulline begins in the early 20th century. In 1914, Japanese researchers Yatarō Koga and Ryō Ōtake first isolated the compound from watermelon (Citrullus vulgaris), from which it derives its name.[1][2] However, it was not until 1930 that Mitsunori Wada, at Tokyo Imperial University, formally codified the discovery, elucidating its chemical formula and structure.[1][2] Shortly thereafter, in 1932, Hans Krebs and Kurt Henseleit identified citrulline as a key intermediate in the urea cycle, the metabolic pathway responsible for detoxifying ammonia in the liver. This seminal discovery laid the groundwork for understanding the fundamental role of citrulline in nitrogen metabolism.

A paradigm shift in the perception of citrulline's biological significance occurred with the discovery of its role as a precursor to arginine and, consequently, nitric oxide (NO), a critical signaling molecule involved in vasodilation and various physiological processes. This realization opened new avenues for investigating the therapeutic potential of citrulline supplementation.

The latter half of the 20th century witnessed another pivotal discovery: the identification of citrullinated proteins in the context of rheumatoid arthritis (RA). This post-translational modification, catalyzed by peptidylarginine deiminase (PAD) enzymes, was found to generate neoantigens that trigger a specific autoimmune response characterized by the production of anti-citrullinated protein antibodies (ACPAs). The development of assays to detect these antibodies, particularly against cyclic citrullinated peptides (CCP), has revolutionized the diagnosis and prognosis of RA.

Key Citrulline Derivatives in Research

L-Citrulline

As the parent compound, L-citrulline has been the focus of extensive research into its therapeutic and ergogenic effects. Its ability to bypass hepatic metabolism and serve as a more efficient precursor to arginine than arginine itself has made it an attractive candidate for various applications.

Citrulline Malate

Citrulline malate, a salt of citrulline and malic acid, is a popular dietary supplement in the sports nutrition industry.[3] Malate is an intermediate in the citric acid cycle, and it is hypothesized that the combination of citrulline and malate may have synergistic effects on energy production and ammonia clearance.

Citrullinated Peptides

Citrullinated peptides are not typically used as therapeutic agents but are crucial tools in the study and diagnosis of rheumatoid arthritis. These synthetic peptides, containing one or more citrulline residues, are used as antigens in assays to detect ACPAs.

Quantitative Data Summary

The following tables summarize key quantitative data from various studies on L-citrulline and citrulline malate.

Table 1: Pharmacokinetics of Oral L-Citrulline Supplementation in Healthy Adults

| Dose | Cmax (µmol/L) | Tmax (hours) | AUC (µmol·h/L) | Half-life (hours) | Reference |

| 3 g | ~380 | 1.0 | - | ~3 | [4] |

| 2 g | - | ~1.5 | - | - | [5] |

| 5 g | - | ~1.5 | - | - | [5] |

| 10 g | - | ~1.5 | - | - | [5] |

| 15 g | ~3849 ± 190 | ~0.93 | - | - | [6] |

Table 2: Effects of L-Citrulline and Citrulline Malate Supplementation on Exercise Performance

| Supplement and Dose | Exercise Modality | Key Findings | Reference |

| 8 g Citrulline Malate | Resistance Training | 40% reduction in muscle soreness at 24 and 48 hours post-exercise | - |

| 8 g Citrulline Malate | Resistance Training | No significant improvement in isometric force production or muscle endurance | [7] |

| 6 g L-Citrulline/day for 7 days | Cycling | 1.5% reduction in completion time | - |

| 6 g L-Citrulline | Cycling | Increased exhaled nitric oxide | [8] |

| 3-6 g Citrulline Malate | Soccer-specific exercise | No significant effect on physical performance | - |

Experimental Protocols

Synthesis of Citrullinated Peptides (Solid-Phase Peptide Synthesis)

Objective: To synthesize a peptide with a citrulline residue at a specific position.

Methodology: This protocol is based on the Fmoc/tBu solid-phase peptide synthesis (SPPS) strategy.[9][10][11][12]

-

Resin Preparation: Swell the appropriate resin (e.g., Rink Amide resin for C-terminal amide) in a suitable solvent like dimethylformamide (DMF).

-

Fmoc Deprotection: Remove the fluorenylmethyloxycarbonyl (Fmoc) protecting group from the resin or the growing peptide chain using a solution of piperidine in DMF (typically 20%).

-

Amino Acid Coupling: Activate the carboxyl group of the Fmoc-protected amino acid (including Fmoc-Cit-OH for citrulline incorporation) using a coupling reagent (e.g., HBTU, HATU) and a base (e.g., DIPEA) in DMF. Add the activated amino acid to the resin and allow the coupling reaction to proceed.

-

Washing: Wash the resin extensively with DMF to remove excess reagents and byproducts.

-

Repeat Cycles: Repeat the deprotection and coupling steps for each subsequent amino acid in the desired sequence.

-

Final Cleavage and Deprotection: After the final amino acid has been coupled, cleave the peptide from the resin and remove the side-chain protecting groups using a cleavage cocktail (e.g., trifluoroacetic acid with scavengers like water, triisopropylsilane, and thioanisole).

-

Purification and Analysis: Precipitate the crude peptide in cold diethyl ether, then purify it using reverse-phase high-performance liquid chromatography (RP-HPLC). Verify the identity and purity of the final product by mass spectrometry and analytical RP-HPLC.

Peptidylarginine Deiminase (PAD) Enzyme Activity Assay (Colorimetric Method)

Objective: To measure the activity of PAD enzymes in a sample.

Methodology: This assay is based on the colorimetric detection of citrulline produced from a synthetic substrate.[13][14][15][16]

-

Reagent Preparation:

-

Substrate Solution: Prepare a solution of a suitable arginine-containing substrate (e.g., Nα-benzoyl-L-arginine ethyl ester, BAEE) in a reaction buffer (e.g., Tris-HCl with CaCl₂ and DTT).

-

Color Reagent: Prepare a solution containing diacetyl monoxime and antipyrine in a strong acid mixture.

-

-

Enzyme Reaction:

-

Add the sample containing PAD enzyme to the substrate solution.

-

Incubate the reaction mixture at 37°C for a defined period.

-

Stop the reaction by adding a strong acid (e.g., perchloric acid).

-

-

Color Development:

-

Add the color reagent to the reaction mixture.

-

Heat the mixture at 95-100°C for a specific time to allow for color development.

-

Cool the samples to room temperature.

-

-

Measurement:

-

Measure the absorbance of the samples at the appropriate wavelength (typically around 530 nm) using a spectrophotometer or microplate reader.

-

-

Quantification:

-

Generate a standard curve using known concentrations of citrulline.

-

Determine the concentration of citrulline produced in the enzymatic reaction by comparing the absorbance values to the standard curve.

-

Calculate the PAD enzyme activity, typically expressed as units per milligram of protein.

-

Anti-Cyclic Citrullinated Peptide (CCP) Antibody ELISA

Objective: To detect and quantify anti-CCP antibodies in serum or plasma samples.

Methodology: This is a standard enzyme-linked immunosorbent assay (ELISA) protocol.[17][18][19][20]

-

Coating: Coat the wells of a microtiter plate with a synthetic cyclic citrullinated peptide antigen. Incubate overnight at 4°C.

-

Blocking: Wash the plate to remove unbound antigen and then block the remaining protein-binding sites on the wells with a blocking buffer (e.g., bovine serum albumin or non-fat dry milk in phosphate-buffered saline).

-

Sample Incubation: Add diluted patient serum or plasma samples, as well as positive and negative controls and calibrators, to the wells. Incubate for a specified time at room temperature to allow for antibody-antigen binding.

-

Washing: Wash the plate to remove unbound antibodies and other serum components.

-

Detection Antibody Incubation: Add an enzyme-conjugated secondary antibody (e.g., horseradish peroxidase-conjugated anti-human IgG) to the wells. This antibody will bind to the anti-CCP antibodies captured on the plate. Incubate for a specified time at room temperature.

-

Washing: Wash the plate to remove the unbound detection antibody.

-

Substrate Addition: Add a chromogenic substrate (e.g., TMB) to the wells. The enzyme on the detection antibody will catalyze a color change.

-

Stopping the Reaction: Stop the color development by adding a stop solution (e.g., sulfuric acid).

-

Measurement: Read the absorbance of each well at the appropriate wavelength using a microplate reader.

-

Data Analysis: Generate a standard curve from the calibrators and determine the concentration of anti-CCP antibodies in the patient samples.

Signaling Pathways and Experimental Workflows

Signaling Pathways

The biological effects of citrulline are mediated through its influence on several key signaling pathways.

Caption: The Urea Cycle Pathway.

Caption: L-Citrulline and Nitric Oxide Synthesis.

Caption: mTOR Signaling Pathway Activation by L-Citrulline.[21][22][23][24][25]

Experimental Workflows

Caption: Workflow for Studying L-Citrulline on Exercise Performance.[7][26]

Future Directions and Conclusion

The journey of citrulline from a simple amino acid to a multifaceted molecule with significant physiological roles is far from over. Future research will likely focus on elucidating the precise mechanisms of action of citrulline and its derivatives in various pathological and physiological contexts. The development of novel citrulline-based therapeutics for cardiovascular diseases, metabolic disorders, and even certain cancers holds considerable promise. Furthermore, the continued investigation into the role of citrullination in autoimmune diseases may lead to the development of more targeted therapies for conditions like rheumatoid arthritis.

References

- 1. Citrulline - Wikipedia [en.wikipedia.org]

- 2. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

- 3. go.drugbank.com [go.drugbank.com]

- 4. L-Citrulline Pharmacokinetics Study | NOW Foods [nowfoods.com]

- 5. researchgate.net [researchgate.net]

- 6. A critical review of citrulline malate supplementation and exercise performance - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Acute L-Citrulline Supplementation Increases Nitric Oxide Bioavailability but Not Inspiratory Muscle Oxygenation and Respiratory Performance - PMC [pmc.ncbi.nlm.nih.gov]

- 9. chemistry.du.ac.in [chemistry.du.ac.in]

- 10. Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences | Springer Nature Experiments [experiments.springernature.com]

- 11. Practical Protocols for Solid-Phase Peptide Synthesis 4.0 - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Methods for the Detection of Peptidylarginine Deiminase (PAD) Activity and Protein Citrullination - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Peptidyl Arginine Deiminases: Detection and Functional Analysis of Protein Citrullination - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. grupomexlab.com [grupomexlab.com]

- 18. intimakmur.co.id [intimakmur.co.id]

- 19. cosmobiousa.com [cosmobiousa.com]

- 20. pishtazteb.com [pishtazteb.com]

- 21. researchgate.net [researchgate.net]

- 22. mTOR Signaling | Cell Signaling Technology [cellsignal.com]

- 23. Citrulline directly modulates muscle protein synthesis via the PI3K/MAPK/4E-BP1 pathway in a malnourished state: evidence from in vivo, ex vivo, and in vitro studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. researchgate.net [researchgate.net]

- 25. A comprehensive map of the mTOR signaling network - PMC [pmc.ncbi.nlm.nih.gov]

- 26. doaj.org [doaj.org]

An In-depth Technical Guide to Boc-L-valyl-L-citrulline as a Dipeptide Linker in Antibody-Drug Conjugates

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Boc-L-valyl-L-citrulline (Boc-Val-Cit) dipeptide linker, a critical component in the design and development of modern antibody-drug conjugates (ADCs). This document details its mechanism of action, synthesis, and application, supported by experimental protocols and quantitative data to aid researchers in the field.

Introduction: The Role of Val-Cit in Targeted Cancer Therapy

The Val-Cit dipeptide has emerged as a cornerstone of cleavable linker technology in the field of oncology.[1][2] Its design leverages the specific enzymatic machinery of cancer cells to ensure targeted release of potent cytotoxic payloads. This linker is a key component in several successful ADCs, including the FDA-approved Adcetris® (Brentuximab vedotin).[3] The fundamental principle of ADCs is to combine the antigen-targeting specificity of a monoclonal antibody with the cell-killing power of a small-molecule drug.[3][4] The linker is the pivotal connection that ensures the stability of the conjugate in systemic circulation and facilitates the timely release of the payload within the target cell.[3]

The Val-Cit linker's efficacy stems from its susceptibility to cleavage by Cathepsin B, a lysosomal protease that is often overexpressed in the tumor microenvironment.[1][2] This enzymatic trigger allows for the selective liberation of the cytotoxic agent inside cancer cells, thereby minimizing off-target toxicity and widening the therapeutic window.[1]

Mechanism of Action: Enzymatic Cleavage and Payload Release

The targeted drug release mechanism of a Val-Cit-containing ADC is a multi-step process that occurs following the internalization of the ADC by the target cancer cell.

-

Binding and Internalization: The ADC first binds to a specific antigen on the surface of a cancer cell. This binding event triggers receptor-mediated endocytosis, leading to the internalization of the ADC-antigen complex into an endosome.

-

Lysosomal Trafficking: The endosome containing the ADC fuses with a lysosome, an organelle rich in hydrolytic enzymes, including Cathepsin B.

-

Enzymatic Cleavage: Within the acidic environment of the lysosome, Cathepsin B recognizes and cleaves the amide bond between the valine and citrulline residues of the linker.

-

Self-Immolation and Payload Release: The cleavage of the dipeptide initiates a cascade of self-immolation of a para-aminobenzyl carbamate (PABC) spacer, which is often incorporated into the linker design.[5] This process culminates in the release of the unmodified, active cytotoxic payload into the cytoplasm of the cancer cell.[5] The released payload can then exert its cell-killing effect, for instance, by inhibiting tubulin polymerization in the case of monomethyl auristatin E (MMAE).[]

Caption: Intracellular activation of a Val-Cit linked ADC.

Synthesis of Boc-Val-Cit-PABC-Payload

The synthesis of a drug-linker construct, such as Boc-Val-Cit-PABC-MMAE, is a multi-step process that requires careful control of reaction conditions to ensure high yield and purity.

Synthesis of Boc-Val-Cit Dipeptide

The initial step involves the coupling of Boc-protected L-valine with L-citrulline.

Coupling to PABC Spacer and Payload

The Boc-Val-Cit dipeptide is then coupled to a para-aminobenzyl alcohol (PABC) spacer, which is subsequently activated and reacted with the cytotoxic payload (e.g., MMAE).

Caption: Synthesis of a Boc-Val-Cit-PABC-Payload construct.

Antibody Conjugation

The final step in creating an ADC is the conjugation of the drug-linker to the monoclonal antibody. A common strategy involves the use of a maleimide group on the linker, which reacts with free thiol groups on the antibody.

Caption: General workflow for antibody conjugation.

Quantitative Data

The performance of an ADC is evaluated using various quantitative assays. The following tables summarize key data for ADCs utilizing the Val-Cit linker.

Table 1: In Vitro Cytotoxicity of Val-Cit-MMAE ADCs

| Cell Line | Target Antigen | IC50 (nM) | Reference |

| BJ | - | 480 | [7] |

| U2OS | - | 560 | [7] |

| U2OS-FGFR1 | FGFR1 | 580 | [7] |

| MDA-MB-134-VI | - | 520 | [7] |

| SKBR3 | HER2 | 482.86 ± 6.4 | [7] |

| HEK293 | - | 482.86 ± 6.4 | [7] |

| HER2+ Cells | HER2 | 14.3 (pmol/L) | [1] |

Table 2: Plasma Stability of Val-Cit Linkers

| Linker | Plasma Source | Half-life (t1/2) | Comments | Reference |

| Val-Cit | Mouse | 2.3 h | Demonstrates instability in mouse plasma due to carboxylesterase 1C (Ces1C). | [8] |

| Sulfatase-cleavable | Mouse | > 7 days | Shows high stability compared to Val-Cit. | [1] |

| Glutamic acid-Val-Cit | Mouse | Stable | Addition of glutamic acid significantly improves stability in mouse plasma. | [8] |

Table 3: Cathepsin B Cleavage Rates of Dipeptide Linkers

| Dipeptide Linker | Relative Cleavage Rate | Half-life (min) | Comments | Reference |

| Val-Cit | - | 240 | High stability and efficient cleavage. | [4][5] |

| Phe-Lys | - | 8 | Rapidly cleaved. | [5] |

| Val-Ala | Half of Val-Cit | - | Lower hydrophobicity compared to Val-Cit. | [5] |

Experimental Protocols

Detailed methodologies are crucial for the successful synthesis and evaluation of ADCs.

Synthesis of Fmoc-Val-Cit-PABC-MMAE

This protocol describes the synthesis of a common Val-Cit linker-payload construct.

Materials:

-

Fmoc-Val-Cit-PABA

-

Bis(4-nitrophenyl) carbonate

-

DIPEA (N,N-Diisopropylethylamine)

-

MMAE (Monomethyl auristatin E)

-

HOBt (Hydroxybenzotriazole)

-

Anhydrous DMF (N,N-Dimethylformamide)

-

Pyridine

-

Reverse-phase HPLC for purification

Procedure:

-

Activation of PABC: Dissolve Fmoc-Val-Cit-PABA, bis(4-nitrophenyl) carbonate, and DIPEA in anhydrous DMF. Stir at room temperature to activate the PABC hydroxyl group.

-

Conjugation to MMAE: To a solution of MMAE and HOBt in anhydrous DMF and pyridine, add the activated Fmoc-Val-Cit-PABC-PNP.

-

Monitoring and Purification: Monitor the reaction progress by HPLC. Upon completion, purify the crude product by semi-preparative HPLC to yield Fmoc-Val-Cit-PABC-MMAE.[9]

Antibody Conjugation via Reduced Cysteines

This protocol outlines a common method for conjugating a maleimide-containing linker-payload to an antibody.[][11]

Materials:

-

Monoclonal antibody in PBS (pH 7.2-7.5) with 1mM EDTA

-

TCEP (tris(2-carboxyethyl)phosphine) solution

-

Maleimide-Val-Cit-PABC-MMAE in DMSO

-

Protein concentrator/desalting column

-

Reaction buffer (e.g., PBS)

Procedure:

-

Antibody Reduction: Add TCEP solution to the antibody stock and incubate at 37°C for 1 hour to reduce the interchain disulfide bonds.

-

Buffer Exchange: Cool the reduced antibody mixture and remove excess TCEP using a desalting column or protein concentrator.

-

Conjugation: Add the maleimide-linker-payload in DMSO to the reduced antibody solution. The final DMSO concentration should be 10% or less. Incubate at room temperature for 1 hour with gentle rotation.

-

Purification: Remove excess linker-payload reagent using a protein concentrator or size-exclusion chromatography.[11]

In Vitro Cytotoxicity Assay (MTT Assay)

This assay determines the concentration of ADC required to inhibit cell growth by 50% (IC50).

Materials:

-

Target cancer cell lines (antigen-positive and antigen-negative)

-

Cell culture medium and supplements

-

96-well plates

-

ADC constructs

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization buffer (e.g., SDS-HCl)

-

Plate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to attach overnight.

-

ADC Treatment: Treat the cells with serial dilutions of the ADC and control antibodies for a specified period (e.g., 72-96 hours).

-

MTT Addition: Add MTT solution to each well and incubate for 1-4 hours, allowing viable cells to convert MTT to formazan crystals.

-

Solubilization: Add solubilization buffer to dissolve the formazan crystals.

-

Absorbance Reading: Read the absorbance at 570 nm using a plate reader.

-

IC50 Calculation: Plot the percentage of cell viability against the ADC concentration and determine the IC50 value.[7]

Plasma Stability Assay

This assay evaluates the stability of the ADC in plasma by measuring the change in the drug-to-antibody ratio (DAR) over time.

Materials:

-

ADC construct

-

Plasma from relevant species (e.g., mouse, rat, cynomolgus monkey, human)

-

Incubator at 37°C

-

LC-MS system

Procedure:

-

Incubation: Incubate the ADC in plasma at 37°C.

-

Time Points: Collect aliquots at various time points (e.g., 0, 24, 48, 72, 96, 168 hours).

-

Sample Preparation: At each time point, process the plasma samples to isolate the ADC.

-

LC-MS Analysis: Analyze the samples by LC-MS to determine the average DAR.

-

Data Analysis: Plot the average DAR over time to assess the stability of the ADC.[12][13]

Cathepsin B Cleavage Assay

This assay confirms the enzymatic cleavage of the Val-Cit linker and the release of the payload.

Materials:

-

ADC construct

-

Recombinant human Cathepsin B

-

Assay buffer (e.g., sodium acetate buffer, pH 5.0, with DTT)

-

LC-MS/MS system

Procedure:

-

Reaction Setup: Incubate the ADC with Cathepsin B in the assay buffer at 37°C.

-

Time Points: Collect samples at different time points.

-

Reaction Quenching: Stop the reaction by adding a quenching solution (e.g., acetonitrile).

-

LC-MS/MS Analysis: Analyze the samples by LC-MS/MS to quantify the amount of released payload.

-

Data Analysis: Determine the rate of cleavage and payload release.

Conclusion

The this compound dipeptide linker represents a significant advancement in the field of antibody-drug conjugates, enabling the development of highly targeted and effective cancer therapies. Its specific cleavage by Cathepsin B within the tumor microenvironment provides a robust mechanism for controlled payload release, enhancing therapeutic efficacy while minimizing systemic toxicity. This guide has provided a detailed overview of the synthesis, mechanism of action, and evaluation of Val-Cit-containing ADCs, offering a valuable resource for researchers dedicated to advancing this promising class of therapeutics. Continued innovation in linker technology, including modifications to the Val-Cit motif to improve properties such as plasma stability, will undoubtedly lead to the development of even more effective and safer ADCs in the future.

References

- 1. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Lysosomal-Cleavable Peptide Linkers in Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Antibody–Drug Conjugates—A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Antibody Drug Conjugates: Design and Selection of Linker, Payload and Conjugation Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Bot Detection [iris-biotech.de]

- 7. herbmedpharmacol.com [herbmedpharmacol.com]

- 8. Glutamic acid–valine–citrulline linkers ensure stability and efficacy of antibody–drug conjugates in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 9. rsc.org [rsc.org]

- 11. broadpharm.com [broadpharm.com]

- 12. sterlingpharmasolutions.com [sterlingpharmasolutions.com]

- 13. ADC Plasma Stability Analysis Service - Creative Biolabs [creative-biolabs.com]

In Vivo Metabolism of Boc-L-valyl-L-citrulline: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of the predicted in vivo metabolism of the synthetic dipeptide, Boc-L-valyl-L-citrulline. Due to the limited direct research on this specific molecule, this guide synthesizes information on the metabolism of its constituent parts: the N-terminal tert-butyloxycarbonyl (Boc) protecting group, the dipeptide L-valyl-L-citrulline, and the individual amino acids L-valine and L-citrulline. This document is intended to serve as a foundational resource for researchers and professionals involved in the development of peptide-based therapeutics.

Predicted Metabolic Fate of this compound

The in vivo metabolism of this compound is anticipated to proceed through a series of enzymatic and physiological processes. The primary metabolic events are expected to be the cleavage of the peptide bond between L-valine and L-citrulline, followed by the subsequent metabolism of the individual amino acids. A significant consideration in the metabolic pathway is the stability of the N-terminal Boc protecting group.

Enzymatic Cleavage of the Peptide Bond

The dipeptide L-valyl-L-citrulline is a known substrate for cathepsins, a class of lysosomal proteases.[1][2] This suggests that a primary site of metabolism for this compound will be within the lysosomes of cells following uptake. Cathepsin B, in particular, is known to efficiently cleave the Val-Cit linker.[][4]

Metabolism of L-Citrulline

Once liberated from the dipeptide, L-citrulline is expected to enter its well-established metabolic pathways. L-citrulline is a key intermediate in two crucial biochemical cycles:

-

The Urea Cycle: In the liver, citrulline combines with aspartate to form argininosuccinate, a reaction catalyzed by argininosuccinate synthetase (ASS). Argininosuccinate is then cleaved by argininosuccinate lyase (ASL) to produce arginine and fumarate. This pathway is central to the detoxification of ammonia in the body.

-

The Nitric Oxide (NO) Pathway: L-citrulline can be recycled back to L-arginine in various tissues, including endothelial cells, via the sequential action of ASS and ASL.[5] This regenerated L-arginine can then serve as a substrate for nitric oxide synthase (NOS) to produce nitric oxide (NO), a critical signaling molecule involved in vasodilation and other physiological processes.[5][6][7][8]

Metabolism of L-Valine

L-valine, a branched-chain amino acid (BCAA), will enter the BCAA metabolic pathway. This process is initiated by branched-chain aminotransferase (BCAT), which transfers the amino group from valine to α-ketoglutarate, forming α-ketoisovalerate and glutamate. Subsequently, α-ketoisovalerate is oxidatively decarboxylated by the branched-chain α-keto acid dehydrogenase (BCKDH) complex, leading to the formation of isobutyryl-CoA. Further enzymatic steps convert isobutyryl-CoA into succinyl-CoA, which can then enter the citric acid cycle for energy production.

The Fate of the Boc Protecting Group

The in vivo fate of the N-terminal tert-butyloxycarbonyl (Boc) group is a critical aspect of the metabolism of this compound. The Boc group is widely used in peptide synthesis due to its stability under many conditions and its susceptibility to cleavage under acidic conditions.[9][10][11]

Current literature suggests that the Boc group is generally resistant to enzymatic cleavage in vivo. While some enzymes can hydrolyze tert-butyl esters, the carbamate linkage of a Boc-protected amine is considered more stable.[12][13][14][15] A study on the metabolism of Boc-protected methamphetamine demonstrated that the Boc group remained intact, with metabolic modifications occurring on other parts of the molecule. Based on this evidence, it is hypothesized that the Boc group of this compound is likely to remain attached to the L-valine moiety, at least initially. The resulting Boc-L-valine would then be a primary metabolite. The ultimate fate of Boc-L-valine would likely be excretion, though further metabolism of the valine side chain while the Boc group is attached cannot be entirely ruled out.

Data Presentation

Table 1: Predicted Primary Metabolites of this compound

| Parent Compound | Predicted Primary Metabolites | Enzymatic Process |

| This compound | Boc-L-valine | Cathepsin-mediated peptide bond cleavage |

| L-Citrulline | Cathepsin-mediated peptide bond cleavage |

Table 2: Key Enzymes in the Metabolism of this compound and its Metabolites

| Enzyme | Substrate | Product(s) | Cellular Location |

| Cathepsins | This compound | Boc-L-valine, L-Citrulline | Lysosomes |

| Argininosuccinate Synthetase (ASS) | L-Citrulline, Aspartate | Argininosuccinate | Cytosol |

| Argininosuccinate Lyase (ASL) | Argininosuccinate | L-Arginine, Fumarate | Cytosol |

| Nitric Oxide Synthase (NOS) | L-Arginine | Nitric Oxide, L-Citrulline | Various |

| Branched-chain Aminotransferase (BCAT) | L-Valine | α-Ketoisovalerate | Mitochondria, Cytosol |

| Branched-chain α-keto acid Dehydrogenase (BCKDH) | α-Ketoisovalerate | Isobutyryl-CoA | Mitochondria |

Experimental Protocols

In Vivo Metabolism Study in a Rodent Model

Objective: To identify and quantify the metabolites of this compound in plasma, urine, and feces of rodents.

Animal Model: Male Sprague-Dawley rats (8-10 weeks old).[16][17]

Drug Administration: this compound will be administered via intravenous (IV) and oral (PO) routes to assess both systemic and oral bioavailability and metabolism. A typical dose might be 10 mg/kg.

Sample Collection:

-

Blood: Serial blood samples (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose) will be collected from the tail vein into tubes containing an anticoagulant (e.g., EDTA). Plasma will be separated by centrifugation.

-

Urine and Feces: Animals will be housed in metabolic cages for the collection of urine and feces at specified intervals (e.g., 0-8, 8-24, and 24-48 hours).

Sample Preparation:

-

Plasma: Proteins will be precipitated by adding a threefold volume of cold acetonitrile. After centrifugation, the supernatant will be collected and evaporated to dryness under nitrogen. The residue will be reconstituted in a suitable solvent for LC-MS/MS analysis.

-

Urine: Urine samples will be centrifuged to remove particulate matter and then diluted with the initial mobile phase for direct injection or subjected to solid-phase extraction (SPE) for concentration and cleanup.

-

Feces: Fecal samples will be homogenized in a suitable buffer, followed by extraction with an organic solvent (e.g., acetonitrile or methanol). The extract will be centrifuged, and the supernatant will be processed similarly to the plasma samples.

Analytical Method:

-

LC-MS/MS: A high-performance liquid chromatography system coupled to a tandem mass spectrometer (LC-MS/MS) will be used for the separation, identification, and quantification of the parent compound and its metabolites.[18][19][20][21][22] A C18 reversed-phase column is typically used for the separation of peptides and their metabolites. The mass spectrometer will be operated in both full-scan and product-ion scan modes to identify potential metabolites. Multiple reaction monitoring (MRM) will be used for the quantification of the parent drug and its identified metabolites.

Mandatory Visualization

References

- 1. Bot Detection [iris-biotech.de]

- 2. Bot Detection [iris-biotech.de]

- 4. Lysosomal-Cleavable Peptide Linkers in Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The Citrulline Recycling Pathway Sustains Cardiovascular Function in Arginine-Depleted Healthy Mice, but Cannot Sustain Nitric Oxide Production during Endotoxin Challenge - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Oral administration of l-citrulline alters the vascular delivery of substances to rat skeletal muscles - PMC [pmc.ncbi.nlm.nih.gov]

- 7. l-Citrulline Supplementation: Impact on Cardiometabolic Health - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Acute L-Citrulline Supplementation Increases Nitric Oxide Bioavailability but Not Inspiratory Muscle Oxygenation and Respiratory Performance - PMC [pmc.ncbi.nlm.nih.gov]

- 9. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]

- 10. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]

- 11. Boc-Protected Amino Groups [organic-chemistry.org]

- 12. Discovery of carbamate degrading enzymes by functional metagenomics - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Selective enzymatic hydrolysis of C-terminal tert-butyl esters of peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. WO2007082890A1 - SELECTIVE ENZYMATIC HYDROLYSIS OF C-TERMINAL tert-BUTYL ESTERS OF PEPTIDES - Google Patents [patents.google.com]

- 15. Enzymatic removal of carboxyl protecting groups. 1. Cleavage of the tert-butyl moiety - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

- 17. researchgate.net [researchgate.net]

- 18. Elucidation of the presence and location of t-Boc protecting groups in amines and dipeptides using on-column H/D exchange HPLC/ESI/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. LC-MS bioanalysis of intact proteins and peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. academic.oup.com [academic.oup.com]

Boc-L-valyl-L-citrulline: A Novel Investigational Prodrug for Enhanced Management of Urea Cycle Disorders

A Technical Whitepaper for Researchers, Scientists, and Drug Development Professionals

October 25, 2025

Abstract

Urea cycle disorders (UCDs) are a group of inherited metabolic diseases characterized by deficiencies in the enzymes responsible for converting ammonia to urea, leading to life-threatening hyperammonemia. Current management strategies involve dietary protein restriction and supplementation with nitrogen-scavenging drugs and specific amino acids, primarily L-citrulline and/or L-arginine. However, challenges in patient compliance, bioavailability, and the management of associated amino acid imbalances persist. This whitepaper explores the theoretical role and potential therapeutic benefits of a novel dipeptide, Boc-L-valyl-L-citrulline, as a prodrug for the simultaneous delivery of L-citrulline and the essential branched-chain amino acid L-valine. We will delve into the biochemical rationale for this approach, propose potential mechanisms of action, and outline experimental protocols to investigate its efficacy and safety. This document serves as an in-depth technical guide for researchers and drug development professionals interested in advancing the therapeutic landscape for urea cycle disorders.

Introduction: The Unmet Needs in Urea Cycle Disorder Management

The urea cycle is a critical metabolic pathway primarily occurring in the liver that detoxifies ammonia, a neurotoxic byproduct of protein catabolism, by converting it into urea for excretion.[1][2] Genetic defects in any of the six enzymes or two transporters of the urea cycle lead to UCDs, resulting in the accumulation of ammonia and other toxic metabolites.[3] If left untreated, hyperammonemia can cause severe neurological damage, coma, and death.[3]

Current therapeutic strategies for UCDs focus on:

-

Dietary Protein Restriction: To limit the intake of nitrogen.

-

Nitrogen-Scavenging Agents: Drugs like sodium phenylbutyrate and sodium benzoate provide an alternative pathway for nitrogen excretion.[4]

-

Amino Acid Supplementation: L-arginine or its precursor, L-citrulline, are administered to replenish intermediates of the urea cycle and promote the excretion of nitrogen.[5][6]

L-citrulline supplementation is a cornerstone of therapy for several UCDs, as it can be converted to arginine, an essential amino acid for the urea cycle's function.[7] However, the management of UCDs is often complicated by imbalances in other amino acids. Notably, patients on nitrogen-scavenging therapies can develop a deficiency in branched-chain amino acids (BCAAs), including valine.[8] This depletion can exacerbate catabolism and increase the risk of metabolic decompensation.[8][9][10]

This presents a therapeutic challenge: the need to supplement L-citrulline while also addressing potential BCAA deficiencies. The novel compound, this compound, is a chemically protected dipeptide that could theoretically address this dual need. The tert-butyloxycarbonyl (Boc) group is a well-established protecting group in peptide synthesis, enhancing stability and modifying solubility.[11]

This compound: A Prodrug Approach

We hypothesize that this compound acts as a prodrug, designed to be hydrolyzed in vivo to release L-valine and L-citrulline. This approach offers several potential advantages:

-

Simultaneous Delivery: Provides both a key urea cycle intermediate (L-citrulline) and an essential BCAA (L-valine) in a single molecule.

-

Enhanced Stability and Bioavailability: The dipeptide structure and the Boc protecting group may protect the amino acids from premature degradation in the upper gastrointestinal tract, potentially leading to improved absorption and bioavailability compared to the co-administration of the free amino acids.

-

Improved Patient Compliance: A single, potentially more stable and palatable compound could improve adherence to treatment regimens, which often involve multiple supplements with unpleasant tastes.

Proposed Mechanism of Action

The proposed metabolic pathway for this compound is outlined below.

Figure 1. Proposed metabolic fate of this compound.

Following oral administration, this compound is expected to be transported into the enterocytes. Here, or within the intestinal lumen, cellular peptidases would hydrolyze the peptide bond, releasing L-valine and Boc-L-citrulline. The Boc group would then be cleaved, yielding free L-citrulline. The liberated L-citrulline and L-valine would then be absorbed into the systemic circulation and distributed to target tissues. L-citrulline would primarily be taken up by the kidneys and converted to arginine, which then enters the liver to support the urea cycle. L-valine would be available for protein synthesis and other metabolic needs, thereby counteracting potential deficiencies.

Quantitative Data Summary

As this compound is an investigational compound, there is no publicly available quantitative data on its efficacy. However, we can project the expected outcomes based on extensive clinical data from L-citrulline supplementation in UCD patients. The following tables summarize typical biochemical responses to L-citrulline administration, which would be the target endpoints for studies on this compound.

Table 1: Expected Impact of this compound on Plasma Ammonia and Amino Acid Levels in UCD Patients

| Parameter | Baseline (Pre-treatment) | Expected Post-treatment | Rationale |

| Plasma Ammonia (µmol/L) | Elevated | Significantly Reduced | Increased urea cycle function due to L-citrulline delivery. |

| Plasma L-Citrulline (µmol/L) | Low to Normal | Increased | Direct supplementation from the prodrug. |

| Plasma L-Arginine (µmol/L) | Low | Normalized/Increased | Conversion of L-citrulline to L-arginine. |

| Plasma L-Valine (µmol/L) | Low to Normal | Normalized/Increased | Direct supplementation from the prodrug. |

Table 2: Illustrative Pharmacokinetic Parameters of L-Citrulline Supplementation

| Parameter | Value | Reference |

| Time to Peak Plasma Concentration (Tmax) | 1-2 hours | |

| Oral Bioavailability | High | |

| Primary Route of Metabolism | Conversion to Arginine (Kidneys) | [2] |

| Primary Route of Excretion | As Urea | [12] |

Note: These tables are illustrative and based on data for L-citrulline. The actual values for this compound would need to be determined experimentally.

Detailed Experimental Protocols

To validate the theoretical role of this compound, a series of preclinical and clinical experiments are necessary. Below are detailed methodologies for key proposed studies.

In Vitro Enzymatic Hydrolysis of this compound

-

Objective: To determine if this compound can be hydrolyzed by intestinal enzymes to release L-valine and L-citrulline.

-

Methodology:

-

Prepare a simulated intestinal fluid (SIF) containing a mixture of porcine pancreatic and intestinal peptidases.

-

Dissolve this compound in the SIF to a final concentration of 1 mM.

-

Incubate the mixture at 37°C.

-

Collect aliquots at various time points (e.g., 0, 15, 30, 60, 120 minutes).

-

Quench the enzymatic reaction by adding a strong acid (e.g., trichloroacetic acid).

-

Analyze the samples for the concentrations of this compound, L-valine, and L-citrulline using High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

-

Expected Outcome: A time-dependent decrease in the concentration of the parent dipeptide and a corresponding increase in the concentrations of L-valine and L-citrulline.

Figure 2. Workflow for in vitro hydrolysis assay.

Pharmacokinetic Study in a UCD Animal Model

-

Objective: To evaluate the absorption, distribution, metabolism, and excretion (ADME) of this compound and its metabolites in a relevant animal model.

-

Methodology:

-

Utilize a well-characterized mouse model of a UCD (e.g., OTC-deficient spf-ash mice).

-

Administer a single oral dose of this compound. A control group will receive an equimolar mixture of free L-valine and L-citrulline.

-

Collect blood samples via tail vein at multiple time points (e.g., 0, 0.5, 1, 2, 4, 8, 12, 24 hours).

-

Process blood to obtain plasma and analyze for concentrations of the parent dipeptide, L-valine, L-citrulline, and L-arginine using LC-MS.

-

Collect urine and feces over 24 hours to quantify the excretion of the parent compound and its metabolites.

-

Calculate key pharmacokinetic parameters (Cmax, Tmax, AUC, half-life).

-

-

Expected Outcome: Demonstration of systemic absorption of the dipeptide or its constituent amino acids, with pharmacokinetic profiles that are potentially superior to the administration of the free amino acids.

Efficacy Study in a UCD Animal Model During Hyperammonemic Challenge

-

Objective: To assess the ability of this compound to protect against hyperammonemia.

-

Methodology:

-

Use a UCD mouse model.

-

Pre-treat groups of mice with either vehicle, this compound, or an equimolar mixture of L-valine and L-citrulline for a specified period (e.g., 7 days).

-

Induce a hyperammonemic challenge through a high-protein diet or an ammonium chloride injection.

-

Monitor plasma ammonia levels at regular intervals post-challenge.

-

Observe for clinical signs of hyperammonemia (e.g., lethargy, seizures).

-

-

Expected Outcome: The group treated with this compound will show significantly lower peak ammonia levels and a faster return to baseline compared to the vehicle control group, and potentially a more pronounced effect than the free amino acid group.

Signaling Pathways and Logical Relationships

The Urea Cycle and the Role of L-Citrulline

The urea cycle is a central pathway for nitrogen detoxification. L-citrulline is a key intermediate that connects the mitochondrial and cytosolic phases of the cycle.

References

- 1. Urea cycle - Wikipedia [en.wikipedia.org]

- 2. Citrulline - its fundamental role in the urea cycle - Amino acids and proteins - Nutranews [nutranews.org]

- 3. my.clevelandclinic.org [my.clevelandclinic.org]

- 4. Comparing Treatment Options for Urea Cycle Disorders - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. academic.oup.com [academic.oup.com]

- 6. dovepress.com [dovepress.com]

- 7. Potential therapeutic uses of L-citrulline beyond genetic urea cycle disorders [pubmed.ncbi.nlm.nih.gov]

- 8. New Insights in Nutritional Management and Amino Acid Supplementation in Urea Cycle Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Amino Acid Profiles in Patients with Urea Cycle Disorders at Admission to Hospital due to Metabolic Decompensation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. chemimpex.com [chemimpex.com]

- 12. mdpi.com [mdpi.com]

Preliminary Studies on Boc-L-valyl-L-citrulline for Therapeutic Use: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Boc-L-valyl-L-citrulline is a synthetic dipeptide that has garnered significant interest in the field of targeted therapeutics, particularly in the design of Antibody-Drug Conjugates (ADCs). The strategic incorporation of a tert-butyloxycarbonyl (Boc) protecting group on the valine residue facilitates its use as a stable yet selectively cleavable linker. This technical guide provides a comprehensive overview of the preliminary studies on this compound, focusing on its role as a key component of enzyme-cleavable linkers in ADCs. We will delve into its synthesis, mechanism of action, and the preclinical data that underscore its therapeutic potential.

Chemical Properties and Synthesis

This compound serves as a crucial building block in the synthesis of more complex linker systems used in ADCs, such as the widely used Mc-Val-Cit-PAB-OH linker. The Boc group provides protection to the N-terminus of valine during the peptide coupling process.

Table 1: Chemical Properties of Key Compounds

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |

| Boc-L-valine | C10H19NO4 | 217.26 | 13734-41-3 |

| L-citrulline | C6H13N3O3 | 175.19 | 372-75-8 |

| This compound | C16H30N4O6 | 374.44 | 870487-08-4 |

| Mc-Val-Cit-PAB-OH | C29H43N5O7 | 573.68 | 159857-80-4 |

Experimental Protocol: Synthesis of Mc-Val-Cit-PAB-OH (incorporating Boc-Val-Cit formation)

This protocol is a composite based on methodologies described in the literature for the synthesis of the Mc-Val-Cit-PAB-OH linker, which includes the formation of the Boc-Val-Cit intermediate.

Materials:

-

Boc-L-valine

-

L-citrulline

-

4-aminobenzyl alcohol (PABOH)

-

6-maleimidohexanoic acid (Mc-OH)

-

N,N'-Disuccinimidyl carbonate (DSC) or other coupling agents (e.g., HATU, EEDQ)

-

N,N-Diisopropylethylamine (DIPEA)

-

Piperidine

-

Solvents: Dimethylformamide (DMF), Dichloromethane (DCM), Tetrahydrofuran (THF), Diethyl ether

-

Sodium bicarbonate (NaHCO3)

Step 1: Boc-L-valine Activation

-

Dissolve Boc-L-valine in a suitable solvent such as DCM or THF.

-

Add a coupling agent (e.g., DSC) to activate the carboxylic acid group of Boc-L-valine.

-

Stir the reaction mixture at room temperature for a specified time to allow for the formation of an active ester.

Step 2: Peptide Coupling to form Boc-Val-Cit

-

In a separate flask, dissolve L-citrulline in an aqueous buffer (e.g., NaHCO3 solution) or a mixed solvent system (e.g., water/THF).

-

Slowly add the activated Boc-L-valine solution to the L-citrulline solution.

-

Allow the reaction to proceed at room temperature overnight with stirring.

-

Monitor the reaction progress using a suitable analytical technique (e.g., TLC or LC-MS).

-

Upon completion, perform an acidic work-up to isolate the crude this compound. Purification can be achieved through column chromatography.

Step 3: Coupling of Boc-Val-Cit with PABOH

-

Dissolve the purified Boc-Val-Cit in a suitable solvent like DMF.

-

Add 4-aminobenzyl alcohol and a coupling agent (e.g., HATU or EEDQ).

-

Add a non-nucleophilic base such as DIPEA to facilitate the reaction.

-

Stir the mixture at room temperature until the reaction is complete.

-

Isolate and purify the Boc-Val-Cit-PABOH product.

Step 4: Boc Deprotection

-

Treat the Boc-Val-Cit-PABOH with an acid, such as trifluoroacetic acid (TFA) in DCM, to remove the Boc protecting group.

-

Neutralize the reaction mixture and isolate the resulting H2N-Val-Cit-PABOH.

Step 5: Coupling with Maleimidohexanoic Acid

-

Activate 6-maleimidohexanoic acid using a coupling agent.

-

React the activated Mc-OH with the deprotected H2N-Val-Cit-PABOH to form the final Mc-Val-Cit-PAB-OH linker.

-

Purify the final product using chromatography.

Mechanism of Action in Antibody-Drug Conjugates

The this compound moiety is a key component of a widely used cleavable linker system in ADCs. The valine-citrulline (Val-Cit) dipeptide is designed to be stable in the systemic circulation but susceptible to cleavage by specific enzymes within the target cancer cells.

The primary enzyme responsible for this cleavage is Cathepsin B, a lysosomal protease that is often overexpressed in various tumor types.[1] The mechanism of drug release is as follows:

-

ADC Circulation and Targeting: The ADC circulates in the bloodstream, and the antibody component specifically binds to a target antigen on the surface of a cancer cell.

-

Internalization: The ADC-antigen complex is internalized by the cancer cell, typically via endocytosis.

-

Lysosomal Trafficking: The internalized complex is trafficked to the lysosome, an acidic organelle containing a variety of hydrolytic enzymes, including Cathepsin B.

-

Enzymatic Cleavage: Inside the lysosome, Cathepsin B recognizes and cleaves the peptide bond between the valine and citrulline residues of the linker.

-

Drug Release: This cleavage event triggers a self-immolative cascade, often involving a p-aminobenzyl carbamate (PABC) spacer, which rapidly releases the active cytotoxic drug into the cytoplasm of the cancer cell.

-

Induction of Apoptosis: The released cytotoxic drug can then bind to its intracellular target (e.g., microtubules or DNA), leading to cell cycle arrest and apoptosis.

Caption: Workflow of an ADC with a Val-Cit cleavable linker.

Preclinical Data

The efficacy and stability of Val-Cit containing linkers have been evaluated in numerous preclinical studies. This data is crucial for understanding the therapeutic window and potential liabilities of ADCs utilizing this technology.

Table 2: In Vitro Stability and Cleavage Data for Val-Cit Linkers

| Parameter | Condition | Result | Reference |

| Half-life in human plasma | 37°C | Stable (No significant degradation over 28 days) | [2] |

| Half-life in mouse plasma | 37°C | Unstable (>95% loss of conjugated drug after 14 days) | [2] |

| Cathepsin B-mediated cleavage (half-life) | In vitro assay | 2.8 - 4.6 hours | [2] |

| Cathepsin B cleavage of Val-Cit vs. Phe-Lys | Enzymatic hydrolysis | Val-Cit half-life: 240 min; Phe-Lys half-life: 8 min | [3] |

Table 3: In Vitro Cytotoxicity of an ADC with a Val-Cit-MMAE Linker

| Cell Line | Target Antigen | IC50 (nM) | Reference |

| SKBR3 | HER2 | 410.54 ± 4.9 | [4] |

| HEK293 | N/A (control) | 482.86 ± 6.4 | [4] |

| BJ | N/A | 480 | [4] |

| U2OS | N/A | 560 | [4] |

The instability of the Val-Cit linker in mouse plasma is a critical consideration for preclinical modeling.[5] This instability is attributed to the activity of the carboxylesterase Ces1c.[5] To address this, researchers have developed modified linkers, such as the glutamic acid-valine-citrulline (EVCit) tripeptide, which shows enhanced stability in mouse plasma while retaining susceptibility to cathepsin-mediated cleavage.[2][5]

Caption: Experimental workflow for assessing ADC linker stability.

Signaling Pathways

The ultimate therapeutic effect of an ADC utilizing a this compound based linker is dependent on the mechanism of action of the cytotoxic payload that is released. For instance, with a payload like monomethyl auristatin E (MMAE), the primary affected signaling pathway is related to microtubule dynamics and cell cycle progression.

Caption: Signaling pathway affected by MMAE released from a Val-Cit linker.

Conclusion

Preliminary studies on this compound have established its critical role as a component of enzymatically cleavable linkers in the development of antibody-drug conjugates. The Val-Cit dipeptide offers a balance of stability in circulation and specific cleavage within the tumor microenvironment, leading to targeted drug release. While challenges such as instability in murine models exist, ongoing research into modified linker designs continues to refine this technology. The data presented in this guide underscore the importance of linker chemistry in the design of next-generation targeted therapies and highlight the therapeutic potential of ADCs employing the this compound motif. Further investigations into optimizing linker stability and exploring novel payloads will undoubtedly expand the clinical applications of this promising technology.

References

- 1. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Glutamic acid–valine–citrulline linkers ensure stability and efficacy of antibody–drug conjugates in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Bot Detection [iris-biotech.de]

- 4. herbmedpharmacol.com [herbmedpharmacol.com]

- 5. communities.springernature.com [communities.springernature.com]

Investigating the enzymatic cleavage of Boc-L-valyl-L-citrulline.

An In-Depth Technical Guide to the Enzymatic Cleavage of Boc-L-valyl-L-citrulline Core Payloads

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

The this compound (Boc-Val-Cit) moiety is a critical component in the design of advanced therapeutic agents, particularly antibody-drug conjugates (ADCs). Its primary function is to act as a stable linker in systemic circulation, which is selectively cleaved by specific enzymes within target cells to release a cytotoxic payload. This guide provides a detailed examination of the enzymatic cleavage of this dipeptide linker, focusing on the core biochemical principles, quantitative data, and the experimental protocols required for its investigation. We will delve into the primary enzyme responsible for cleavage, the chemical mechanism of payload release, and methodologies to quantify this process.

Introduction to the Val-Cit Linker

The valine-citrulline dipeptide has become an industry standard for cleavable linkers in ADCs.[1] This is due to its remarkable balance between high stability in plasma and efficient cleavage within the lysosomal compartments of target cells.[2] The Boc (tert-butyloxycarbonyl) group serves as a protecting group for the valine's N-terminus during synthesis. In the final ADC construct, this position is typically attached to the antibody or another part of the linker assembly. The core of the technology relies on the predictable and specific enzymatic hydrolysis of the peptide bond, a process primarily mediated by lysosomal proteases that are often upregulated in tumor cells.[][4]

The Enzymatic Cleavage Pathway

Primary Cleavage Enzyme: Cathepsin B

The principal enzyme responsible for the cleavage of the Val-Cit linker is Cathepsin B, a lysosomal cysteine protease.[][5] Cathepsin B is ubiquitously expressed in the lysosomes of mammalian cells and often overexpressed in various cancer cells.[5] It functions optimally in the acidic environment of the lysosome (pH 4.5-5.0), which provides a specific environment for drug release, minimizing premature cleavage in the near-neutral pH of the bloodstream.[4] While Cathepsin B is the primary enzyme, studies have shown that other cathepsins (K, L, and S) can also cleave the Val-Cit linker, providing some level of redundancy in the cleavage process.[6][7]

Mechanism of Cleavage and Payload Release

The cleavage of a typical Val-Cit linker occurs in a two-step process, especially when a self-immolative spacer like p-aminobenzyl carbamate (PABC) is used to connect the dipeptide to the payload.

-

Enzymatic Cleavage: Cathepsin B recognizes and hydrolyzes the amide bond at the C-terminus of the citrulline residue. This specific cleavage event separates the dipeptide from the PABC spacer.

-

Self-Immolation: The cleavage unmasks a free aniline on the PABC group, initiating a spontaneous 1,6-electronic cascade elimination. This process results in the release of the unmodified payload (drug), carbon dioxide, and a quinone methide byproduct.[2]

This mechanism is crucial as it ensures the release of the payload in its active form, independent of the linker's residual fragments.

Quantitative Analysis of Val-Cit Cleavage

Comparative Cleavage Kinetics and Stability

The choice of amino acids in the dipeptide linker significantly impacts its cleavage rate and stability.

| Linker Sequence | Enzyme | Parameter | Value | Reference |

| Val-Cit | Cathepsin B | Cleavage Half-life | ~240 minutes | [8] (from a study on doxorubicin release) |

| Phe-Lys | Cathepsin B | Cleavage Half-life | ~8 minutes | [8] (from a study on doxorubicin release) |

| Val-Ala | Cathepsin B | Relative Cleavage Rate | ~50% of Val-Cit | [8] |

Representative Kinetics of Cathepsin B

The following table presents kinetic parameters for human Cathepsin B with common fluorogenic peptide substrates. This data illustrates the enzyme's activity under different pH conditions and serves as a reference for its proteolytic efficiency.

| Substrate | pH | Km (μM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) |

| Abz-GIVRAK(Dnp)-OH | 4.6 | 15 | 1.8 | 120,000 |

| Abz-GIVRAK(Dnp)-OH | 5.5 | 51 | 0.9 | 17,600 |

| Abz-GIVRAK(Dnp)-OH | 7.2 | 156 | 0.2 | 1,280 |

| Z-Arg-Arg-AMC | 4.6 | - | - | 45,100 |

| Z-Arg-Arg-AMC | 7.2 | - | - | 13,800 |

| Z-Phe-Arg-AMC | 4.6 | - | - | 138,000 |

| Z-Phe-Arg-AMC | 7.2 | - | - | 114,000 |

Data is derived from studies on specific substrates and is intended to be representative of Cathepsin B activity. Km and kcat values were not always individually reported.

Plasma Stability

The stability of the linker in circulation is a critical determinant of an ADC's therapeutic index. The Val-Cit linker demonstrates excellent stability in human plasma but is known to be less stable in mouse plasma due to cleavage by the carboxylesterase Ces1c.[1]

| Species | Stability | Notes |

| Human | High | Generally stable, leading to a good safety profile. |

| Monkey | High | Half-life of Mc-Val-Cit-PABOH linker is approximately 9.6 days.[2] |

| Mouse | Low | Susceptible to premature cleavage by carboxylesterase Ces1c.[1] |

Experimental Protocols

In Vitro Enzymatic Cleavage Assay (HPLC/LC-MS)

This protocol describes the cleavage of a Val-Cit linker-payload conjugate using purified Cathepsin B, followed by analysis with High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

Materials:

-

Purified recombinant human Cathepsin B

-

Assay Buffer: 10 mM MES buffer, 0.04 mM dithiothreitol (DTT), pH 6.0[6]

-

Test Article: Val-Cit linker-drug conjugate (e.g., Boc-Val-Cit-PABC-MMAE)

-

Quenching Solution: 2% Formic Acid or Acetonitrile with 0.1% TFA

-

RP-HPLC or LC-MS/MS system

Procedure:

-

Enzyme Activation: Pre-incubate the required amount of Cathepsin B in the assay buffer to ensure activation.

-

Reaction Setup: In a microcentrifuge tube, combine the assay buffer, the test article (at a final concentration of ~1 µM), and the activated Cathepsin B (at a final concentration of ~20 nM).[6][9]

-

Incubation: Incubate the reaction mixture at 37°C for a defined time course (e.g., 0, 1, 4, 8, and 24 hours).[10]

-

Quenching: At each time point, stop the reaction by adding an equal volume of quenching solution.[9]

-

Analysis:

-

Centrifuge the samples to pellet the precipitated enzyme.

-

Inject the supernatant onto an RP-HPLC or LC-MS system.

-

Monitor the disappearance of the parent conjugate and the appearance of the released payload over time by integrating the respective peak areas from the chromatogram or mass spectrometer.[10]

-

-

Data Interpretation: Calculate the percentage of released payload at each time point to determine the cleavage rate and half-life.

Cell-Based Cytotoxicity (MTT) Assay

This protocol determines the in vitro potency (IC50) of an ADC containing the Val-Cit linker on antigen-positive cancer cells.

Materials:

-

Antigen-positive and antigen-negative cell lines

-

Complete cell culture medium

-

96-well cell culture plates

-

ADC test article

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[11][12]

-

Plate reader capable of measuring absorbance at 570 nm[11][12][13]

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 1,000-10,000 cells/well) in 50 µL of medium. Include wells for untreated controls and blanks (medium only).[11][12][13]

-

Incubation: Incubate the plate at 37°C with 5% CO2 overnight to allow for cell attachment.[11][12][13]

-

ADC Treatment: Prepare serial dilutions of the ADC in culture medium. Add 50 µL of the diluted ADC solutions to the appropriate wells. Add fresh medium to control and blank wells.

-

Incubation: Incubate the plate for a period corresponding to several cell doubling times (e.g., 72-144 hours).[11][14]

-

MTT Addition: Add 20 µL of MTT solution to each well and incubate for 1-4 hours at 37°C, allowing viable cells to form formazan crystals.[11][12][13]

-

Solubilization: Add 100 µL of Solubilization Buffer to each well and incubate overnight at 37°C in the dark to dissolve the formazan crystals.[11][12][13]

-

Absorbance Reading: Measure the absorbance of each well at 570 nm using a microplate reader.[11][12][13]

-

Data Analysis:

-

Subtract the average absorbance of the blank wells from all other readings.

-

Calculate the percentage of cell viability for each ADC concentration relative to the untreated control cells.

-

Plot the percent viability against the logarithm of the ADC concentration and use a non-linear regression (sigmoidal dose-response) to calculate the IC50 value.

-

Visualizing the Process

ADC Internalization and Cleavage Pathway

Chemical Mechanism of Cleavage

Conclusion

The this compound linker system represents a highly refined and effective strategy for targeted drug delivery. Its cleavage by Cathepsin B within the lysosomal compartment provides a specific and efficient mechanism for payload release. Understanding the quantitative kinetics, stability profile, and the detailed experimental protocols for analysis is fundamental for any researcher or drug developer working with this technology. The data and methodologies presented in this guide offer a comprehensive technical foundation for the investigation and application of Val-Cit based conjugates.

References

- 1. Rapid, High-Yielding Solid-Phase Synthesis of Cathepsin-B Cleavable Linkers for Targeted Cancer Therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Improved Methodology for the Synthesis of a Cathepsin B Cleavable Dipeptide Linker, Widely Used in Antibody-Drug Conjugate Research - PMC [pmc.ncbi.nlm.nih.gov]

- 4. iphasebiosci.com [iphasebiosci.com]

- 5. iphasebiosci.com [iphasebiosci.com]

- 6. aacrjournals.org [aacrjournals.org]

- 7. researchgate.net [researchgate.net]

- 8. tandfonline.com [tandfonline.com]

- 9. researchgate.net [researchgate.net]

- 10. tandfonline.com [tandfonline.com]